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Executive Summary & Structural Context

Isothiazol-5-ylmethanamine (CAS: 1246548-62-8) represents a critical heteroaromatic
scaffold in medicinal chemistry, often serving as a bioisostere for thiazole and pyridine
derivatives. Its amphoteric nature—possessing both a basic primary amine and a weakly basic
isothiazole nitrogen—presents unique challenges in spectroscopic characterization.

This guide provides a rigorous analysis of the NMR, IR, and MS data for this molecule. Where
direct empirical data is proprietary, assignments are derived from high-fidelity analog analysis
(e.g., 5-methylisothiazole) using standard substituent chemical shift (SCS) principles.

Chemical Identity[1][2][3][4][5]

e IUPAC Name: Isothiazol-5-ylmethanamine[1]
e Molecular Formula:

[2131[4]

e Molecular Weight: 114.17 g/mol [2][5]

o Key Structural Features: 1,2-thiazole ring, C5-aminomethyl substitution.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2657590?utm_src=pdf-interest
https://www.benchchem.com/product/b2657590?utm_src=pdf-body
https://www.benchchem.com/product/b2657590?utm_src=pdf-body
https://www.hairuichem.com/en/product/1369767-24-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methylthiazole
https://www.researchgate.net/publication/227310491_Synthesis_characterization_and_antitumor_activity_of_CuII_CoII_ZnII_and_MnII_complex_compounds_with_aminothiazole_acetate_derivative
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methylthiazole
https://sielc.com/2-amino-5-methyl-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2657590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of Isothiazol-5-ylmethanamine relies on distinguishing the specific
substitution pattern of the isothiazole ring. The 5-substituted isomer is characterized by a
distinct coupling pattern between the remaining H-3 and H-4 protons.

Predicted NMR Data (400 MHz, DMSO- )

Note: Shifts are estimated based on 5-methylisothiazole reference data adjusted for the
electronegativity of the amino group.

Position T Multiplicity  Integral Coupling i«szgnment
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NMR Data (100 MHz, DMSO- )
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Carbon Type Assignment Note
(ppm) yp 9

Most downfield signal
C-3 156.0 — 158.0 CH

(C=N character).

Ipso carbon;
C-5 168.0 - 170.0 .

substituted.

Upfield aromatic
C-4 122.0-124.0 CH ]

signal.

Aliphatic amine
-CH:- 38.0-42.0

region.

Structural Validation Logic

e H-3 vs. H-4 Discrimination: In isothiazoles, the proton adjacent to the nitrogen (H-3) is
significantly deshielded (

) compared to H-4 (
). The small coupling constant (

) is diagnostic of non-adjacent ring protons in 5-substituted systems, confirming the 3,4-
substitution pattern is intact.

o Salt Form Shift: If analyzing the hydrochloride salt, expect the methylene (

) signal to shift downfield to

and the aromatic protons to shift slightly downfield due to the inductive effect of the
protonated amine.

Mass Spectrometry (MS) Profile

Mass spectrometry offers the primary method for rapid confirmation of molecular weight and
structural connectivity.

lonization & Fragmentation
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« lonization Mode: Electrospray lonization (ESI), Positive Mode (

).

e Molecular lon:

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the logical fragmentation pathway expected in MS/MS
experiments, primarily driven by the loss of ammonia and cleavage of the alkyl side chain.

Loss of NH3
-17 Da (NH3) m/z 98

-31 Da (CH3NH2)

Isothiazole Cation Ring Opening - Ring Cleavage
m/z 84 m/z ~57/58

Click to download full resolution via product page
Figure 1: Predicted ESI-MS fragmentation pathway for Isothiazol-5-ylmethanamine.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the primary amine and the integrity of the
heteroaromatic ring.
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Wavenumber (

Functional Group Intensity Description
)
Primary amine doublet
N-H Stretch Medium, Broad (asymmetric/symmetri
C).
C-H Stretch Weak Aromatic C-H stretch.
Aliphatic (methylene)
C-H Stretch Weak
C-H stretch.
Characteristic
Ring Breathing Strong isothiazole ring
skeletal vibrations.
, Ring C=N bond
C=N Stretch Medium o
vibration.

Experimental Protocols

To ensure reproducible spectroscopic data, the following protocols for sample preparation are

recommended.

NMR Sample Preparation

The choice of solvent is critical to avoid chemical exchange broadening of the amine protons.

e Solvent: Use DMSO-

(99.9% D) rather than

. Chloroform often contains traces of acid which can protonate the amine, broadening the

signal or shifting the methylene peak.

e Concentration: Dissolve

of the compound in

of solvent.
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o Water Suppression: If the sample is hygroscopic (common for amines), use a water-
suppression pulse sequence (e.g., zgpr on Bruker systems) to clear the region around 3.3

ppm.

Handling the Hydrochloride Salt

Isothiazol-5-yImethanamine is frequently supplied as a hydrochloride salt (CAS: 1989671-20-
6) for stability.

e Free-Basing Protocol: To obtain the spectra of the free base:
o Dissolve the salt in minimal water (
).
o Adjust pH to

using saturated

o Extract with

(
).
o Dry organic layer over
and evaporate in vacuo at low temperature (

) to avoid volatility loss.
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¢ Isothiazole Scaffold Properties: PubChem Compound Summary for CID 1246548-62-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Cyclopropanemethanol, 2-[[(2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-,
(1R,2S)-_1369767-24-7_Hairui Chemical [hairuichem.com]

e 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. 2-Amino-5-methylthiazole | C4AH6N2S | CID 351770 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]
e 5. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of
Isothiazol-5-ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2657590#spectroscopic-data-nmr-ir-ms-of-isothiazol-
5-yImethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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